3-[(4-Ethylcyclohexyl)oxy]azetidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(4-Ethylcyclohexyl)oxy]azetidine is a chemical compound with the molecular formula C11H21NO. It is a member of the azetidine family, which are four-membered nitrogen-containing heterocycles. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability compared to other similar compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Ethylcyclohexyl)oxy]azetidine typically involves the reaction of 4-ethylcyclohexanol with azetidine under specific conditions. The reaction is often carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the azetidine ring . The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as distillation and crystallization are employed to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
3-[(4-Ethylcyclohexyl)oxy]azetidine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the azetidine ring is opened or modified.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives. Substitution reactions can lead to the formation of new compounds with modified azetidine rings .
Scientific Research Applications
3-[(4-Ethylcyclohexyl)oxy]azetidine has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and polymer chemistry.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[(4-Ethylcyclohexyl)oxy]azetidine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
Azetidine: The parent compound with a simpler structure.
4-Ethylcyclohexanol: A precursor used in the synthesis of 3-[(4-Ethylcyclohexyl)oxy]azetidine.
Uniqueness
This compound stands out due to its unique combination of the azetidine ring and the 4-ethylcyclohexyl group. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C11H21NO |
---|---|
Molecular Weight |
183.29 g/mol |
IUPAC Name |
3-(4-ethylcyclohexyl)oxyazetidine |
InChI |
InChI=1S/C11H21NO/c1-2-9-3-5-10(6-4-9)13-11-7-12-8-11/h9-12H,2-8H2,1H3 |
InChI Key |
LNJACJGNWXUHPN-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCC(CC1)OC2CNC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.